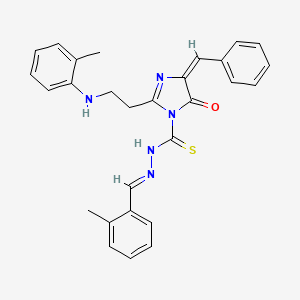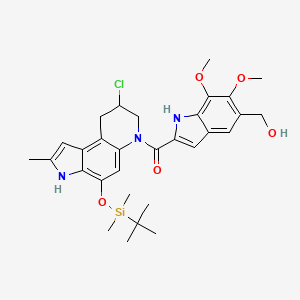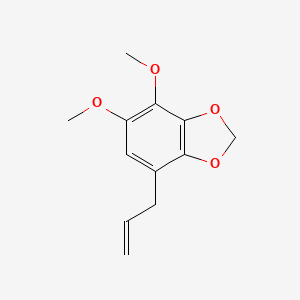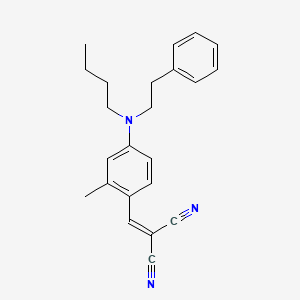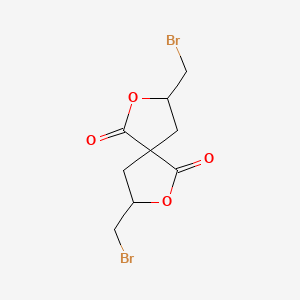
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves the bromination of a precursor molecule. A common method might include the reaction of a spirocyclic ketone with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromomethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with new functional groups replacing the bromomethyl groups.
Reduction: The corresponding spirocyclic compound with methyl groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers or other materials.
Mechanism of Action
The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
3,8-Dimethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Similar structure but with methyl groups instead of bromomethyl groups.
3,8-Dichloromethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is unique due to the presence of bromomethyl groups, which can impart different reactivity and properties compared to its analogs with other substituents.
Properties
CAS No. |
60012-87-5 |
|---|---|
Molecular Formula |
C9H10Br2O4 |
Molecular Weight |
341.98 g/mol |
IUPAC Name |
3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChI Key |
FIUZOPYFJAYFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C12CC(OC2=O)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




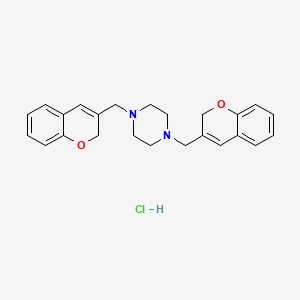
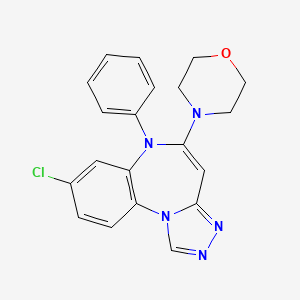
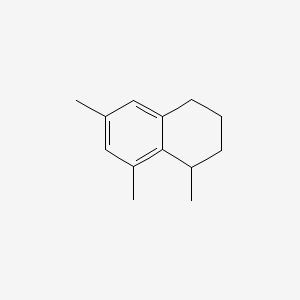
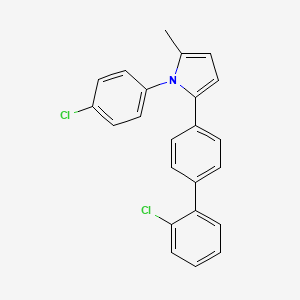
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
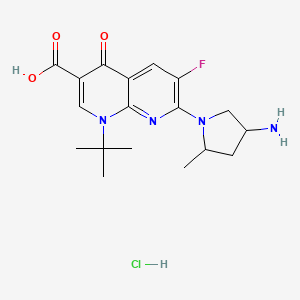
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
